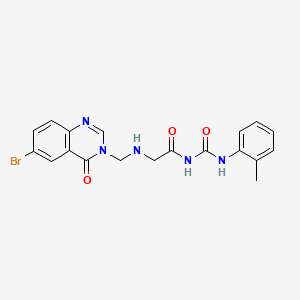
Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.
Methylation: The brominated quinazolinone is reacted with formaldehyde and a secondary amine to introduce the methylamino group at the 3-position.
Acylation: The final step involves the acylation of the methylamino group with o-tolyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially forming alcohol derivatives.
Substitution: The bromo group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: N-oxides of the methylamino group.
Reduction: Alcohol derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death.
類似化合物との比較
Similar Compounds
4-Oxoquinazoline Derivatives: Compounds such as 4-oxoquinazoline and its derivatives share a similar core structure and exhibit comparable biological activities.
Bromoquinazoline Derivatives: These compounds have a bromo group at various positions on the quinazoline ring and are studied for their anti-cancer and antimicrobial properties.
Uniqueness
2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and therapeutic potential. The presence of the bromo group, methylamino group, and o-tolylcarbamoyl moiety may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
特性
CAS番号 |
86816-92-4 |
|---|---|
分子式 |
C19H18BrN5O3 |
分子量 |
444.3 g/mol |
IUPAC名 |
2-[(6-bromo-4-oxoquinazolin-3-yl)methylamino]-N-[(2-methylphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C19H18BrN5O3/c1-12-4-2-3-5-15(12)23-19(28)24-17(26)9-21-10-25-11-22-16-7-6-13(20)8-14(16)18(25)27/h2-8,11,21H,9-10H2,1H3,(H2,23,24,26,28) |
InChIキー |
VAHCCUHDQRWZFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)


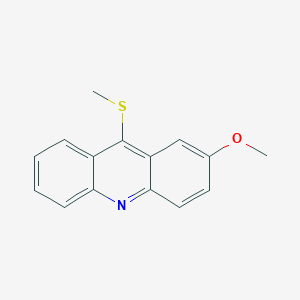
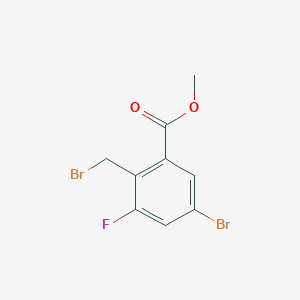
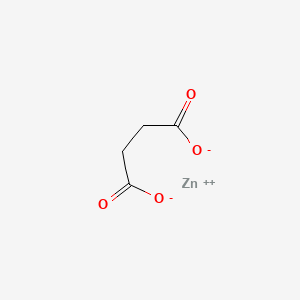
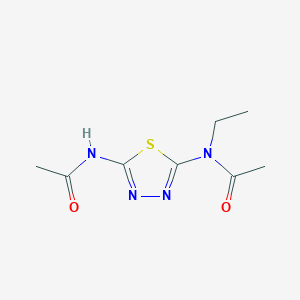

![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
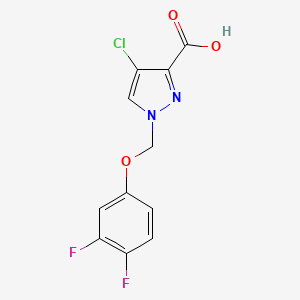
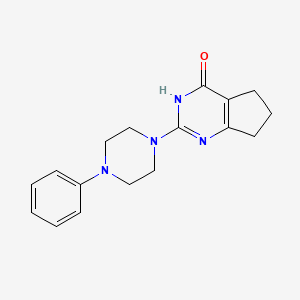
![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
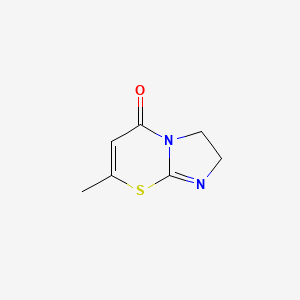
![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)
